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Compound Name:
1,2,3-Thiadiazole-4-carboxylic

acid

Cat. No.: B188567 Get Quote

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic

Resonance (NMR) spectroscopic data for 1,2,3-thiadiazole-4-carboxylic acid, a molecule of

interest for researchers, scientists, and professionals in the field of drug development. This

document presents available NMR data in a structured format, details experimental protocols,

and utilizes visualizations to illustrate key structural and procedural information.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic

molecules. The following tables summarize the available ¹³C NMR data and estimated ¹H NMR

data for 1,2,3-thiadiazole-4-carboxylic acid.

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The

chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Atom Chemical Shift (δ) in ppm

C4 (Thiadiazole ring) 146.1

C5 (Thiadiazole ring) 134.1

Carboxylic Acid (C=O) 162.7
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Solvent and other experimental conditions were not specified in the source data.

¹H NMR Data
As of the latest search, specific experimental ¹H NMR data for 1,2,3-thiadiazole-4-carboxylic
acid is not readily available in the public domain. However, based on data for similar 1,2,3-

thiadiazole derivatives, an estimated chemical shift for the proton at the C5 position is provided

below. The proton of the carboxylic acid group typically appears as a broad singlet at a

downfield chemical shift, which can be concentration and solvent dependent.[1]

Proton
Estimated Chemical Shift (δ)

in ppm
Multiplicity

H5 (Thiadiazole ring) ~ 9.0 - 9.5 Singlet

COOH ~ 10.0 - 13.0 Broad Singlet

Estimation is based on the analysis of related 1,2,3-thiadiazole structures. The actual

experimental values may vary.

Experimental Protocols
To ensure the acquisition of high-quality and reproducible NMR data for compounds such as

1,2,3-thiadiazole-4-carboxylic acid, a standardized experimental protocol is essential. The

following is a generalized methodology based on common practices for the NMR analysis of

organic compounds.[2][3]

1. Sample Preparation:

Accurately weigh 5-10 mg of the purified 1,2,3-thiadiazole-4-carboxylic acid.

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is

critical to ensure good solubility and to avoid overlapping solvent signals with analyte peaks.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for

chemical shift referencing (δ = 0.00 ppm).
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2. NMR Data Acquisition:

The NMR spectra are typically recorded on a spectrometer operating at a field strength of

300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

For ¹H NMR: Acquire a one-dimensional proton spectrum. Typical acquisition parameters

include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-

to-noise ratio, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

For ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. Due to the low

natural abundance of the ¹³C isotope, a larger number of scans and a longer relaxation delay

(e.g., 2-10 seconds) are generally required. The spectral width is typically set to 0-200 ppm.

3. Data Processing:

The raw free induction decay (FID) data is processed using appropriate software.

Processing steps include Fourier transformation, phase correction, baseline correction, and

calibration of the chemical shift scale using the internal standard or the residual solvent

peak.

Visualizations
To aid in the understanding of the molecular structure and the experimental workflow, the

following diagrams have been generated.
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Caption: Chemical structure of 1,2,3-thiadiazole-4-carboxylic acid.
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Caption: Generalized workflow for NMR spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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